molecular formula C18H16ClN3O2 B14098820 N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14098820
M. Wt: 341.8 g/mol
InChI Key: BSENAMYVQPYGKP-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chloro, methyl, and hydroxy groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylphenylamine and 2-hydroxy-4-methylbenzaldehyde. The synthesis can be carried out through the following steps:

    Condensation Reaction: The amine group of 3-chloro-2-methylphenylamine reacts with the aldehyde group of 2-hydroxy-4-methylbenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with hydrazine to form the pyrazole ring.

    Carboxylation: The pyrazole ring is then carboxylated using carbon dioxide or a suitable carboxylating agent to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of functional groups such as the hydroxy and chloro groups can influence its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group on the hydroxyphenyl ring.

    N-(3-chloro-2-methylphenyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide: Lacks the hydroxy group on the phenyl ring.

Uniqueness

N-(3-chloro-2-methylphenyl)-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16ClN3O2/c1-10-6-7-12(17(23)8-10)15-9-16(22-21-15)18(24)20-14-5-3-4-13(19)11(14)2/h3-9,23H,1-2H3,(H,20,24)(H,21,22)

InChI Key

BSENAMYVQPYGKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)O

Origin of Product

United States

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